4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
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Description
4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C21H24N2OS and its molecular weight is 352.5g/mol. The purity is usually 95%.
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Biological Activity
4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 334.43 g/mol
- CAS Number : 351440-80-7
Research indicates that this compound acts as an inhibitor of specific kinases within the mitogen-activated protein kinase (MAPK) family, particularly JNK2 and JNK3. The inhibition of these kinases is significant due to their roles in various cellular processes including apoptosis and inflammation.
Key Findings:
- Inhibition Potency : Compounds similar to this compound have demonstrated potent inhibitory effects on JNK3 with a pIC50 value of approximately 6.7, indicating strong binding affinity and effectiveness in inhibiting kinase activity .
- Selectivity : The compound shows selectivity against JNK1, p38alpha, and ERK2, which suggests a targeted approach in modulating cellular pathways without broadly affecting other kinases .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antitumor Activity | Inhibition of cell proliferation in cancer cell lines through JNK pathway modulation. |
Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines in response to inflammatory stimuli. |
Neuroprotective Effects | Potential to protect neuronal cells from apoptosis under stress conditions. |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitumor Effects :
- Inflammation Modulation :
- Neuroprotection :
Properties
IUPAC Name |
4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-13-5-10-16-17(12-22)20(25-18(16)11-13)23-19(24)14-6-8-15(9-7-14)21(2,3)4/h6-9,13H,5,10-11H2,1-4H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWDKRJPRWGQIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.